An In-Depth Technical Guide to the Synthesis of N-Ethyl-3-(3-nitrophenyl)benzamide
An In-Depth Technical Guide to the Synthesis of N-Ethyl-3-(3-nitrophenyl)benzamide
Introduction
N-Ethyl-3-(3-nitrophenyl)benzamide is a bespoke chemical entity with potential applications in medicinal chemistry and materials science. Its structure, featuring a biphenyl core with a nitro functional group and an ethylamide moiety, offers a versatile scaffold for further chemical modifications. The nitro group can serve as a precursor for an amino group, opening pathways to a diverse range of derivatives, while the amide bond provides structural rigidity and specific hydrogen bonding capabilities. This guide provides a comprehensive, in-depth technical overview of a reliable and reproducible synthetic pathway for N-Ethyl-3-(3-nitrophenyl)benzamide, tailored for researchers, scientists, and professionals in drug development and chemical synthesis. The presented methodology is grounded in established chemical principles and offers practical insights into the experimental execution.
Retrosynthetic Analysis and Strategic Approach
The synthesis of N-Ethyl-3-(3-nitrophenyl)benzamide can be logically approached through a two-stage process. The primary disconnection is at the amide bond, leading to the precursor 3-(3-nitrophenyl)benzoic acid and ethylamine. The second key disconnection is at the biaryl linkage of the benzoic acid intermediate, suggesting a cross-coupling reaction as a powerful synthetic tool.
Our strategic approach leverages a modern and highly efficient palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to construct the biaryl backbone of 3-(3-nitrophenyl)benzoic acid. This is followed by a robust and classic amide bond formation via the Schotten-Baumann reaction, which involves the conversion of the carboxylic acid to a more reactive acyl chloride intermediate. This pathway was chosen for its high yields, tolerance to functional groups, and the ready commercial availability of the starting materials.
Part 1: Synthesis of 3-(3-nitrophenyl)benzoic acid via Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organoboron compound and an organohalide, catalyzed by a palladium complex.[1] For the synthesis of our target intermediate, we will couple 3-bromobenzoic acid with the commercially available 3-nitrophenylboronic acid.[2][3]
Reaction Scheme: Suzuki-Miyaura Coupling
Caption: Palladium-catalyzed Suzuki-Miyaura coupling for the synthesis of the biaryl carboxylic acid intermediate.
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is adapted from a green chemistry approach that utilizes water as the solvent at room temperature.[2]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Mass/Volume |
| 3-Bromobenzoic acid | 201.02 | 10.0 | 2.01 g |
| 3-Nitrophenylboronic acid | 166.93 | 12.0 | 2.00 g |
| Palladium(II) Acetate (Pd(OAc)₂) | 224.50 | 0.01 | 2.2 mg |
| Triphenylphosphine (PPh₃) | 262.29 | 0.04 | 10.5 mg |
| Potassium Carbonate (K₂CO₃) | 138.21 | 30.0 | 4.15 g |
| Deionized Water | 18.02 | - | 50 mL |
| Diethyl Ether | 74.12 | - | for extraction |
| 2M Hydrochloric Acid | 36.46 | - | as needed |
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 3-bromobenzoic acid (2.01 g, 10.0 mmol), 3-nitrophenylboronic acid (2.00 g, 12.0 mmol), and potassium carbonate (4.15 g, 30.0 mmol).[2]
-
Add deionized water (50 mL) to the flask.
-
In a separate vial, prepare the palladium catalyst by dissolving palladium(II) acetate (2.2 mg, 0.01 mmol) and triphenylphosphine (10.5 mg, 0.04 mmol) in a minimal amount of acetone and then add it to the reaction mixture.
-
Stir the mixture vigorously at room temperature for 12-16 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexanes with a small amount of acetic acid).
-
Upon completion of the reaction, filter the mixture to remove any insoluble material.
-
Transfer the filtrate to a separatory funnel and wash with diethyl ether (2 x 30 mL) to remove non-polar impurities.
-
Carefully acidify the aqueous layer with 2M hydrochloric acid with stirring until a precipitate forms (typically pH 2-3).
-
Collect the precipitate by vacuum filtration, wash with cold deionized water, and dry in a vacuum oven to afford 3-(3-nitrophenyl)benzoic acid as a solid.
Part 2: Synthesis of N-Ethyl-3-(3-nitrophenyl)benzamide via Schotten-Baumann Reaction
The Schotten-Baumann reaction is a reliable method for forming amides from amines and acyl chlorides.[4] This two-step process first involves the activation of the carboxylic acid to an acyl chloride, followed by the reaction with ethylamine in the presence of a base to neutralize the HCl byproduct.
Reaction Scheme: Amide Formation
Caption: Two-step synthesis of the final product via acyl chloride formation and subsequent amidation.
Detailed Experimental Protocol: Schotten-Baumann Reaction
Step 1: Synthesis of 3-(3-nitrophenyl)benzoyl chloride
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Mass/Volume |
| 3-(3-nitrophenyl)benzoic acid | 243.21 | 8.22 | 2.00 g |
| Thionyl chloride (SOCl₂) | 118.97 | 16.4 | 1.2 mL |
| Dichloromethane (DCM) | 84.93 | - | 20 mL |
| Dimethylformamide (DMF) | 73.09 | - | 1-2 drops |
Procedure:
-
To a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 3-(3-nitrophenyl)benzoic acid (2.00 g, 8.22 mmol) and dichloromethane (20 mL).
-
Carefully add thionyl chloride (1.2 mL, 16.4 mmol) to the suspension, followed by a catalytic amount of dimethylformamide (1-2 drops).[5]
-
Heat the reaction mixture to reflux (approximately 40°C) and stir for 2-3 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.
-
After cooling to room temperature, carefully remove the excess thionyl chloride and DCM under reduced pressure using a rotary evaporator.
-
The resulting crude 3-(3-nitrophenyl)benzoyl chloride is used directly in the next step without further purification.
Step 2: Synthesis of N-Ethyl-3-(3-nitrophenyl)benzamide
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Mass/Volume |
| 3-(3-nitrophenyl)benzoyl chloride | 261.66 | ~8.22 | from Step 1 |
| Ethylamine (70% in H₂O) | 45.08 | 16.4 | ~2.1 mL |
| Sodium Hydroxide (NaOH) | 40.00 | 16.4 | 0.66 g |
| Dichloromethane (DCM) | 84.93 | - | 30 mL |
| Deionized Water | 18.02 | - | 30 mL |
Procedure:
-
Dissolve the crude 3-(3-nitrophenyl)benzoyl chloride in dichloromethane (30 mL) in a 250 mL Erlenmeyer flask and cool the solution in an ice bath.
-
In a separate beaker, prepare a solution of ethylamine (~2.1 mL of 70% aqueous solution, 16.4 mmol) and sodium hydroxide (0.66 g, 16.4 mmol) in deionized water (30 mL).
-
Slowly add the aqueous ethylamine/NaOH solution to the stirred solution of the acyl chloride in the ice bath.
-
After the addition is complete, remove the ice bath and stir the biphasic mixture vigorously at room temperature for 1-2 hours.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer with 1M HCl (2 x 20 mL), followed by saturated sodium bicarbonate solution (2 x 20 mL), and finally with brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to obtain N-Ethyl-3-(3-nitrophenyl)benzamide as a solid.
Characterization of Intermediates and Final Product
3-(3-nitrophenyl)benzoic acid (Intermediate):
-
¹H NMR: The spectrum is expected to show complex multiplets in the aromatic region (δ 7.5-8.5 ppm). The protons on the nitrophenyl ring will be downfield due to the electron-withdrawing nitro group. The carboxylic acid proton will appear as a broad singlet at a very downfield chemical shift (δ > 10 ppm).
-
¹³C NMR: The spectrum should display signals for all aromatic carbons, with the carbon bearing the carboxylic acid group and the carbons attached to the nitro group appearing at characteristic downfield shifts. The carbonyl carbon of the carboxylic acid is expected around 167-172 ppm.
-
IR (cm⁻¹): Characteristic peaks are expected for the O-H stretch of the carboxylic acid (broad, ~2500-3300), C=O stretch of the carboxylic acid (~1700), C=C stretches of the aromatic rings (~1600, 1450), and the asymmetric and symmetric stretches of the nitro group (~1530 and ~1350).
-
Mass Spectrometry (MS): The molecular ion peak (M+) should be observed at m/z = 243.04.
N-Ethyl-3-(3-nitrophenyl)benzamide (Final Product):
-
¹H NMR: The spectrum will show characteristic signals for the ethyl group: a triplet for the methyl protons (~δ 1.2 ppm) and a quartet for the methylene protons (~δ 3.4 ppm), with coupling between them. The aromatic protons will appear as multiplets in the downfield region (δ 7.5-8.5 ppm). The amide N-H proton will appear as a broad singlet or a triplet (if coupled to the adjacent methylene group) in the region of δ 8.0-9.0 ppm.
-
¹³C NMR: The spectrum will show signals for the ethyl group carbons (~δ 15 and ~δ 35). The aromatic carbons will resonate in the typical region (δ 120-150). The amide carbonyl carbon is expected to appear around δ 165-170.
-
IR (cm⁻¹): Key vibrational bands will include the N-H stretch of the secondary amide (~3300), the C=O stretch of the amide (Amide I band, ~1640), the N-H bend (Amide II band, ~1540), aromatic C=C stretches, and the nitro group stretches (~1530 and ~1350).
-
Mass Spectrometry (MS): The molecular ion peak (M+) is expected at m/z = 270.10.
Safety and Handling Precautions
-
3-Bromobenzoic acid: Causes skin and serious eye irritation. May cause respiratory irritation. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.[6][7][8][9]
-
3-Nitrophenylboronic acid: Causes skin and serious eye irritation. May cause respiratory irritation. Wear suitable protective clothing, gloves, and eye/face protection.[4][10][11]
-
Palladium Catalysts: Palladium compounds can be toxic and should be handled with care. Avoid inhalation of dust and contact with skin and eyes. Some palladium compounds may be flammable.
-
Thionyl chloride: Highly corrosive and toxic. Reacts violently with water to produce toxic gases (HCl and SO₂). It is a lachrymator and causes severe burns. All manipulations should be carried out in a well-ventilated fume hood with appropriate PPE, including acid-resistant gloves, a lab coat, and a face shield.
-
Ethylamine: Flammable and corrosive. Causes severe skin burns and eye damage. Handle in a fume hood with appropriate PPE.
-
General Precautions: All reactions should be performed in a well-ventilated fume hood. Standard laboratory safety practices should be followed, including the use of safety glasses, lab coats, and gloves.
Conclusion
This technical guide outlines a robust and efficient two-stage synthetic pathway for the preparation of N-Ethyl-3-(3-nitrophenyl)benzamide. The synthesis leverages a modern Suzuki-Miyaura coupling for the formation of the key biaryl intermediate, 3-(3-nitrophenyl)benzoic acid, followed by a classic Schotten-Baumann reaction to construct the final amide product. The detailed experimental protocols, along with the discussion of expected characterization data and necessary safety precautions, provide a comprehensive resource for researchers in the fields of organic synthesis, medicinal chemistry, and materials science. The described methodology is scalable and utilizes readily available starting materials, making it a practical approach for the synthesis of this and related compounds.
References
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Chem-Impex. 3-Nitrophenylboronic acid. [Link]
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Chemguide. Converting carboxylic acids into acyl (acid) chlorides. [Link]
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Purdue University. Potential Safety Hazards Associated with Pd- Catalyzed Cross-Coupling Reactions. [Link]
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Wikipedia. Schotten–Baumann reaction. [Link]
-
Organic & Biomolecular Chemistry. A simple and efficient synthesis of biphenyl carboxylic acids via Suzuki–Miyaura coupling reaction catalyzed by a water-soluble palladium(II) complex of glycine in neat water. [Link]
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PubChem. 3-Nitrophenylboronic Acid. [Link]
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Carl ROTH. Safety Data Sheet: 3-Brombenzoic acid. [Link]
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Chemsrc. 3-Nitrophenylboronic Acid. [Link]
-
PubChem. 3-Nitrophenylboronic Acid. [Link]
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